molecular formula C12H12Cl2N2O2 B8321646 Ethyl N-(cyanomethyl)-N-(3,4-dichlorophenyl)glycinate

Ethyl N-(cyanomethyl)-N-(3,4-dichlorophenyl)glycinate

Cat. No.: B8321646
M. Wt: 287.14 g/mol
InChI Key: PJNMOQRIBBOAEZ-UHFFFAOYSA-N
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Description

Ethyl N-(cyanomethyl)-N-(3,4-dichlorophenyl)glycinate is a useful research compound. Its molecular formula is C12H12Cl2N2O2 and its molecular weight is 287.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

ethyl 2-[3,4-dichloro-N-(cyanomethyl)anilino]acetate

InChI

InChI=1S/C12H12Cl2N2O2/c1-2-18-12(17)8-16(6-5-15)9-3-4-10(13)11(14)7-9/h3-4,7H,2,6,8H2,1H3

InChI Key

PJNMOQRIBBOAEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC#N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl N-(3,4-dichlorophenyl)glycinate (4.0 g, 16.1 mmol), diisopropylethylamine (3.37 mL, 19.3 mmol), bromoacetonitrile (1.23 mL, 17.7 mmol) and sodium iodide (2.41 g, 16.1 mmol) were dissolved in 25 mL of dry NMP and heated to 120° C. After 20 h, HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) showed that approximately half of the starting material (Rt=7.8 min) was consumed and that a new peak had formed (Rt=7.6 min). The reaction was monitored periodically by HPLC and additional bromoacetonitrile was added as needed to achieve complete conversion. In this case, an additional 1.5 equivalents (1.68 mL, 24.1 mmol) of bromoacetonitrile was added and the reaction was heated for an additional 28 h, after which time the HPLC indicated that the reaction was complete. The reaction mixture was poured into 400 mL of 50% saturated ammonium chloride and extracted with 500 mL of ethyl acetate. The layers were separated and the organic layer was washed with 50% saturated sodium bicarbonate (400 mL), water (400 mL), and saturated NaCl (400 mL). The organic extracts were dried over magnesium sulfate, filtered, and concentrated to a black oil which was adsorbed onto approximately 15 g of silica gel. The crude residue was purified by column chromatography (300 g silica gel 40 um, gradient elution from 30-70-100% EtOAc/hexanes over 40 minutes) to give the title compound as a yellow solid (2.59 g, 9.02 mmol, 56%). LC/MS (APCI) m/e 260 [M−CN]+.
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3.37 mL
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1.23 mL
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2.41 g
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25 mL
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1.68 mL
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400 mL
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56%

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